(1-Chloro-1-phenylpropyl)(trimethyl)silane
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Overview
Description
(1-Chloro-1-phenylpropyl)(trimethyl)silane is an organosilicon compound that features a phenyl group, a chloro group, and a trimethylsilyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-1-phenylpropyl)(trimethyl)silane typically involves the reaction of 1-chloro-1-phenylpropane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-1-phenylpropyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding silane or silanol.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of (1-alkoxy-1-phenylpropyl)(trimethyl)silane.
Reduction: Formation of (1-phenylpropyl)(trimethyl)silane.
Oxidation: Formation of (1-phenylpropyl)(trimethyl)silanol.
Scientific Research Applications
(1-Chloro-1-phenylpropyl)(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Chloro-1-phenylpropyl)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- (1-Chloro-1-phenylpropyl)(dimethyl)silane
- (1-Chloro-1-phenylpropyl)(triethyl)silane
- (1-Chloro-1-phenylpropyl)(triphenyl)silane
Uniqueness
(1-Chloro-1-phenylpropyl)(trimethyl)silane is unique due to its specific combination of a phenyl group, a chloro group, and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Properties
CAS No. |
90964-79-7 |
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Molecular Formula |
C12H19ClSi |
Molecular Weight |
226.82 g/mol |
IUPAC Name |
(1-chloro-1-phenylpropyl)-trimethylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-5-12(13,14(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI Key |
MVARZWRQRBMOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)([Si](C)(C)C)Cl |
Origin of Product |
United States |
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